7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde
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Overview
Description
7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H4ClNOS and a molecular weight of 197.64 g/mol . It is a derivative of thieno[2,3-c]pyridine, characterized by the presence of a chlorine atom at the 7th position and an aldehyde group at the 2nd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde typically involves the chlorination of thieno[2,3-c]pyridine followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation can be achieved using reagents like Vilsmeier-Haack reagent .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid.
Reduction: 7-Chlorothieno[2,3-c]pyridine-2-methanol.
Substitution: Various substituted thieno[2,3-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine-2-carbaldehyde: Lacks the chlorine atom at the 7th position.
7-Bromothieno[2,3-c]pyridine-2-carbaldehyde: Contains a bromine atom instead of chlorine at the 7th position.
7-Methylthieno[2,3-c]pyridine-2-carbaldehyde: Contains a methyl group instead of chlorine at the 7th position.
Uniqueness
7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for the synthesis of various derivatives and bioactive molecules .
Properties
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWNHPARTURJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=C(S2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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